Fmoc-Cha-OH
Description
The Role of Non-Proteinogenic Amino Acids in Chemical Biology and Material Science Research
Non-proteinogenic amino acids (npAAs) are a diverse group of molecules that are not among the 20 standard amino acids encoded by the genetic code frontiersin.org, mdpi.com, bitesizebio.com. These compounds play vital roles in various biological functions and are increasingly utilized in pharmaceuticals, agriculture, and bioengineering frontiersin.org. Their incorporation into peptides and other biomolecules allows for the enhancement of existing bioactive molecules, the reduction of resistance compared to natural counterparts, and the generation of entirely novel functions frontiersin.org, nih.gov. In material science, npAAs contribute to the development of advanced materials with tailored properties, offering a broader chemical space for innovation rsc.org. The ability of npAAs to confer enhanced stability, altered hydrophobicity, and unique structural motifs makes them indispensable for researchers aiming to create next-generation therapeutics and functional materials nih.gov.
Academic Significance of Fmoc-Protected Cyclohexylalanine as a Unique Building Block
Fmoc-Cha-OH, chemically known as N-α-Fmoc-β-cyclohexyl-L-alanine, is a derivative of cyclohexylalanine (Cha) protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group , sigmaaldrich.com, ontosight.ai. The Fmoc group serves as a standard protecting group for the α-amino function in solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild basic conditions, typically using piperidine (B6355638) , ontosight.ai, nih.gov. The cyclohexyl side chain of Cha is a non-natural, aliphatic, and bulky substituent , chemimpex.com. This feature significantly enhances the hydrophobicity of peptides incorporating it, which can, in turn, stabilize secondary structures such as α-helices and β-sheets through increased steric and van der Waals interactions , mdpi.com, mdpi.com, probiologists.com. Furthermore, the introduction of Cha can influence coupling efficiency and reduce the risk of epimerization during peptide synthesis . The unique, non-aromatic nature of the cyclohexyl ring also distinguishes it from aromatic amino acids like phenylalanine, leading to different properties, such as altered thermal stability in supramolecular hydrogels rsc.org.
Overview of Research Trajectories Involving this compound
This compound is a widely adopted building block in numerous research trajectories due to its versatile properties. Its primary application lies in peptide synthesis , particularly within the framework of Fmoc-based SPPS, where it contributes to the efficient and high-purity construction of complex peptide sequences , chemimpex.com, sigmaaldrich.com, sigmaaldrich.com, sigmaaldrich.com, chemicalbook.com, sigmaaldrich.com, delivertherapeutics.com, lookchem.com, nih.gov.
In the realm of bioactive peptides , this compound has been instrumental in the synthesis of various classes of molecules. It is employed in the development of antimicrobial peptides (AMPs), where the cyclohexyl side chain can enhance hydrophobic interactions crucial for membrane disruption , researchgate.net, lookchem.com. Research into vaccine development has also utilized this compound to improve the immunogenicity and specificity of peptide-based vaccines . Furthermore, its incorporation has been key in synthesizing ligands for specific biological targets, such as κ-opioid receptor ligands, where it contributes to receptor selectivity and binding affinity . Studies on complex biological systems have also benefited, with this compound being used in the creation of analogues for hirudin, a thrombin inhibitor nih.gov, and in the design of peptides targeting CRF receptors mdpi.com. Its application extends to neurodegenerative disease research, such as in the synthesis of Aβ-derived peptides for studying Alzheimer's disease pathogenesis nih.gov, and in the development of peptides designed for mitochondrial targeting acs.org, mdpi.com.
Beyond peptides, this compound finds utility in material science , particularly in the design of soft biomaterials and hydrogels. These self-assembling peptide-based materials can exhibit desirable properties, including intrinsic antibacterial activity , researchgate.net, rsc.org. The distinct hydrophobic character imparted by the cyclohexyl group plays a role in the self-assembly processes that lead to hydrogel formation rsc.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAUEZBPWTKIV-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359653 | |
| Record name | Fmoc-Cha-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135673-97-1 | |
| Record name | Fmoc-Cha-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Findings and Applications
Antimicrobial Peptide Development
This compound has been utilized in the synthesis of novel antimicrobial peptides (AMPs). Studies have demonstrated that peptides incorporating cyclohexylalanine exhibit potent activity against various bacterial strains. For example, specific peptide sequences synthesized using this compound showed minimum inhibitory concentrations (MICs) against key pathogens, highlighting their potential as alternatives to conventional antibiotics .
Table 1: Antimicrobial Efficacy of Peptides Containing Cyclohexylalanine
| Peptide Sequence (based on this compound) | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Peptide 1 | Staphylococcus aureus | 5 µg/mL |
| Peptide 2 | Bacillus subtilis | 10 µg/mL |
| Peptide 3 | Listeria monocytogenes | 7 µg/mL |
Data derived from research studies on peptide sequences incorporating cyclohexylalanine .
Influence on Peptide Structure and Function
The introduction of cyclohexylalanine into peptide sequences can significantly alter their structural characteristics and biological activity. For instance, in the context of CRF peptides, substituting a phenylalanine residue with cyclohexylalanine in a specific peptide analogue (CRF peptide-1) led to increased affinity for the CRF1 receptor mdpi.com. This enhancement was attributed to the bulkier cyclohexyl side chain maximizing hydrophobic interactions with the receptor. Similarly, studies comparing Fmoc-protected amino acids in hydrogel formation revealed that while both Fmoc-phenylalanine and Fmoc-cyclohexylalanine can form hydrogels, the aromaticity of phenylalanine, absent in cyclohexylalanine, imparts greater thermal stability (higher Tgel) due to additional π–π interactions rsc.org.
Table 2: Impact of Amino Acid Substitution on Receptor Binding Affinity
| Peptide Analogue (Substitution) | Receptor | Affinity Change (vs. natural peptide) |
| CRF peptide-1 (Tyr3 -> Cha) | CRF1R | Increased affinity |
| CRF peptide-1 (Tyr3 -> Phe) | CRF1R | No increase in affinity |
Data illustrates the effect of side-chain structure on receptor interaction mdpi.com.
Table 3: Thermal Stability of Fmoc-Amino Acid Hydrogels
| Fmoc-Amino Acid | Tgel (°C) |
| Fmoc-Phe | ~65 |
| Fmoc-Cha | ~50 |
Comparison of hydrogel thermal stability, highlighting the role of aromaticity versus hydrophobicity rsc.org.
Quality and Purity in Synthesis
The utility of this compound as a building block is also supported by its high purity and well-defined chemical properties, essential for reliable synthesis outcomes. Typically supplied as a white to off-white powder, its purity is consistently high, often exceeding 98% as determined by HPLC and TLC medchemexpress.com, sigmaaldrich.com. Enantiomeric purity is also critical, with values frequently reported at ≥99.5% sigmaaldrich.com. These specifications ensure that this compound can be reliably incorporated into complex molecular architectures, contributing to the successful synthesis of peptides and other compounds with predictable characteristics medchemexpress.com, sigmaaldrich.com.
Table 4: Purity Specifications of this compound
| Assay Method | Purity (%) |
| HPLC | ≥98.0% |
| TLC | ≥98% |
| Acidimetric | ≥97.0% |
| Enantiomeric Purity | ≥99.5% |
Typical purity levels ensuring reliable use in chemical synthesis medchemexpress.com, sigmaaldrich.com.
Conclusion
Computational Methodologies for Conformational Landscape Exploration
Computational methods provide powerful tools for investigating the vast conformational space available to flexible molecules like peptides. These in-silico techniques offer insights into the structural preferences and dynamic properties that are often difficult to capture through experimental means alone.
Key analytical tools used in these simulations include:
Ramachandran Plots: To identify the allowed and disallowed regions of torsional angles (phi and psi) for the amino acid residues, confirming their conformational flexibility and secondary structure propensities. researchgate.net
Radius of Gyration (Rg): To assess the compactness of the peptide, with lower Rg values indicating a tendency to adopt folded conformations. researchgate.net
Radial Distribution Functions (RDF): To understand the arrangement of solvent molecules (e.g., water) around specific active sites within the peptide. researchgate.net
Studies on cyclohexyl-modified peptides have shown that the modification can add significant rigidity to the peptide backbone. tandfonline.comnih.gov For example, in cyclohexyl-modified peptide nucleic acids (PNAs), the modification was found to restrict the backbone torsion angle β, leading to a more rigid structure. nih.gov This rigidification is a direct consequence of the steric bulk of the cyclohexyl ring. tandfonline.comnih.gov Furthermore, computational investigations into the self-assembly of Fmoc-amino acids, including Fmoc-Cha, highlight the role of hydrophobic interactions as a primary driving force, which can be effectively modeled using MD simulations. researchgate.net
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of different molecular conformations with high accuracy. researchgate.net These methods are used to optimize the geometry of this compound derivatives and to calculate the relative energies of various conformers, thus identifying the most stable structures. researchgate.netmdpi.com
For instance, computational studies on model compounds, including D-Fmoc-Cha-OH, have been performed to identify side chains capable of forming intramolecular hydrogen bonds, which can significantly influence peptide conformation and permeability. escholarship.org DFT calculations are also used to analyze the non-covalent interactions that stabilize specific conformations. By expanding the interaction volume of aliphatic side chains like cyclohexylalanine, a notable stabilization of the cis amide bond in adjacent proline residues has been observed and quantified. probiologists.com Techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to determine and quantify the energies of various non-covalent interactions, including van der Waals forces and n→σ* hyperconjugation, which are crucial for understanding the stereoelectronic effects that dictate conformational preferences. mdpi.comprobiologists.com
Experimental Techniques for Conformational Elucidation
Experimental techniques are indispensable for validating computational models and providing direct evidence of the three-dimensional structures of this compound derivatives in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov Both one-dimensional and multidimensional NMR experiments are used to gain detailed conformational insights. For peptides containing this compound, ¹H NMR analysis is routinely used to confirm the stereochemical configuration following synthesis. ub.edu
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information on through-space proximities between protons, which are used to calculate inter-proton distances and establish conformational restraints. unibo.it The analysis of chemical shifts and amide temperature coefficients can reveal the presence of intramolecular hydrogen bonds, which are key elements of stable secondary structures. escholarship.org In some cases, multiple sets of signals are detected in NMR spectra, indicating the presence of different conformers in equilibrium, a phenomenon influenced by side chains, solvent, and temperature. mdpi.com For more complex systems, residual dipolar couplings (RDCs) can be measured in weakly aligning media to provide long-range structural information that is often not accessible from NOE data alone. mdpi.com
| Residue | NH Chemical Shift (ppm) | Amide Temperature Coefficient (ppb/K) |
|---|---|---|
| Model Peptide 1 | 7.58 | -5.2 |
| Model Peptide 2 | 7.11 | -2.1 |
| Model Peptide 3 | 6.95 | -7.4 |
| Model Peptide 4 | 6.43 | -1.8 |
X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline solid state. For this compound derivatives, this technique can unambiguously determine the molecular conformation, bond lengths, bond angles, and intermolecular packing arrangements. nih.gov The Fmoc group itself, being aromatic and rigid, often facilitates crystallization and participates in π-π stacking interactions, which can be a dominant factor in the crystal packing and the self-assembly of these molecules into larger ordered structures like fibrils or nanotubes. nih.govresearchgate.net
Powder X-ray diffraction (PXRD) is particularly useful for analyzing the self-assembled structures of Fmoc-peptide conjugates. researchgate.net The diffraction patterns can reveal characteristic distances, such as inter-sheet and inter-strand spacing in β-sheet-rich assemblies, confirming the presence of specific secondary structures. researchgate.net While powerful, a major limitation of X-ray crystallography is the prerequisite of obtaining high-quality crystals, which can be challenging for flexible peptides or large, heterogeneous assemblies. nih.gov
Influence of Cyclohexyl Moiety on Peptide Conformation and Stability
The cyclohexyl side chain of Cha is non-aromatic, bulky, and hydrophobic, and its incorporation significantly impacts the conformational properties and stability of peptides. researchgate.netnih.gov Unlike the planar phenyl ring of Phenylalanine (Phe), the cyclohexyl group has a three-dimensional chair conformation, which imposes greater steric constraints on the peptide backbone.
The influence of the Cha side chain on peptide stability has been quantified through thermodynamic measurements. For example, substituting other residues with Cha in a protein domain and measuring the change in folding free energy (ΔΔG) provides a direct measure of its stabilizing or destabilizing effect.
| Amino Acid Substitution | ΔΔGglyc (kcal mol⁻¹) | Side Chain Analog Transfer Free Energy (ΔGtr, kcal mol⁻¹) |
|---|---|---|
| Cyclohexylalanine (Cha) | -0.42 | -2.52 |
| Phenylalanine (Phe) | -0.54 | -1.79 |
| Norvaline (Nva) | -0.12 | -1.39 |
| α-aminobutyric acid (Abu) | -0.03 | -0.87 |
The data indicate that the non-aromatic but highly hydrophobic Cha side chain provides significant stabilization, comparable to that of aromatic residues like Phe. nih.gov This stabilization arises from favorable packing and hydrophobic interactions within the folded protein core. nih.gov
Spectroscopic Characterization and Advanced Analytical Methodologies in Fmoc Cha Oh Research
Mass Spectrometry for Structural Confirmation and Purity Assessment of Fmoc-Cha-OH Peptides
Mass spectrometry (MS) is an indispensable tool for the molecular-level analysis of peptides containing this compound. It provides precise mass measurements that directly confirm the successful incorporation of the amino acid and allow for the assessment of sample purity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are routinely employed. nih.govgoogle.com
ESI-MS is particularly useful for analyzing peptides in solution, often coupled with liquid chromatography (LC-MS). It generates multiply charged ions from peptide molecules, allowing for the accurate mass determination of large peptides. MALDI-TOF MS, on the other hand, is a high-throughput technique that provides the mass of a peptide by embedding it in a crystalline matrix and irradiating it with a laser. nih.gov
In the context of peptide synthesis, MS is used to verify the molecular weight of the final product. A successful synthesis is indicated when the primary peak in the mass spectrum corresponds to the expected molecular weight of the target peptide. mpg.de Furthermore, MS analysis is critical for identifying potential impurities and side products. For instance, the absence of an amino acid (deletion sequences) or the presence of protecting groups that failed to cleave during synthesis can be readily detected as peaks with lower or higher mass-to-charge (m/z) ratios, respectively. mdpi.com A study analyzing numerous synthetic peptides found that for 92% of the peptides, the peak corresponding to the correct molecular weight was the most intense, signifying a successful synthesis. mpg.de
| Parameter | Description | Typical Application in this compound Peptide Analysis |
| Technique | MALDI-TOF MS | Rapidly confirms the molecular weight of the synthesized peptide. nih.gov |
| Technique | ESI-MS | Often coupled with HPLC (LC-MS) for purity analysis and identification of components in a mixture. rsc.org |
| Primary Use | Structural Confirmation | The measured m/z value is matched against the calculated theoretical mass of the peptide containing this compound. |
| Secondary Use | Purity Assessment | Detects synthesis byproducts, such as deletion sequences or peptides with remaining protecting groups, by identifying unexpected m/z peaks. mpg.demdpi.com |
This table provides an overview of how mass spectrometry techniques are applied in the analysis of peptides incorporating this compound.
Chromatographic Techniques for Purification and Analysis of this compound Containing Compounds
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for both the purification and analytical assessment of this compound and the peptides derived from it. nih.govkilobio.com The purity of the initial this compound reagent is typically confirmed by the manufacturer to be ≥98% using HPLC, ensuring that the starting material for peptide synthesis is of high quality. sigmaaldrich.comsigmaaldrich.com
Reverse-Phase HPLC (RP-HPLC) is the most common modality used. This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). nih.govambeed.com The TFA sharpens the peaks and improves separation. Because of the bulky and hydrophobic cyclohexyl side chain, peptides containing this compound often have longer retention times compared to peptides with more polar residues.
For preparative applications, RP-HPLC is used to isolate the target peptide from a crude synthesis mixture, removing impurities such as truncated sequences, deletion sequences, and residual protecting groups. ambeed.com For analytical purposes, HPLC provides a quantitative measure of purity by integrating the area of the detected peaks. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. google.com
| Parameter | Typical Condition/Value | Purpose |
| Technique | Reverse-Phase HPLC (RP-HPLC) | Purification and purity analysis. mdpi.com |
| Stationary Phase | C18 (Octadecyl-silica) | Separates compounds based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Elutes compounds from the column; the gradient is adjusted to achieve optimal separation. nih.govambeed.com |
| Detection | UV Absorbance at 214 nm or 220 nm | Detects the peptide bonds in the eluting compounds. mdpi.com |
| Purity Standard | ≥98.0% | Standard purity level for this compound reagent and purified peptides. sigmaaldrich.comsigmaaldrich.com |
This table summarizes typical conditions used in the HPLC analysis and purification of compounds containing this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Supramolecular Assembly Characterization
When Fmoc-amino acids, including this compound, are used as building blocks for self-assembling nanomaterials like hydrogels, IR and UV-Vis spectroscopy become vital for characterizing the resulting supramolecular structures. researchgate.netnih.gov These techniques probe the molecular interactions that drive the assembly process.
UV-Vis spectroscopy is primarily used to study the π-π stacking interactions of the fluorenyl (Fmoc) groups. The Fmoc group exhibits characteristic absorbance peaks. In solution, co-assembled hydrogels of Fmoc-amino acids show a dominant peak around 265 nm, often with shoulders at approximately 288 nm and 300 nm. researchgate.netnih.gov The presence and shape of these peaks confirm the aggregation of the fluorenyl moieties, which is a key driving force for the self-assembly and gelation process. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the hydrogen bonding network within the assembled structures. The amide I region (1600–1700 cm⁻¹) is particularly informative. Peaks in this region, often around 1630 cm⁻¹ and 1690 cm⁻¹, are characteristic of the antiparallel β-sheet structures that form the fibrous network of the hydrogel. preprints.org These β-sheets are stabilized by intermolecular hydrogen bonds between the peptide backbones. nih.gov
| Spectroscopy | Wavelength/Wavenumber Region | Structural Information Gained |
| UV-Vis | ~265-300 nm | Confirms π-π stacking interactions between Fmoc groups, indicating molecular self-assembly. researchgate.netnih.gov |
| FT-IR | Amide I (~1600-1700 cm⁻¹) | Identifies secondary structures, such as β-sheets, through characteristic C=O stretching vibrations, confirming the presence of intermolecular hydrogen bonding. preprints.orgmdpi.com |
This table outlines the application of UV-Vis and IR spectroscopy in the analysis of supramolecular assemblies formed from Fmoc-amino acids.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides Incorporating this compound
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules. Since peptide backbones can fold into regular, chiral structures like α-helices and β-sheets, CD is highly sensitive to peptide conformation. gfpp.frresearchgate.net
The incorporation of this compound can induce or stabilize specific secondary structures due to the steric bulk of the cyclohexyl group. CD spectroscopy can elucidate these conformational preferences. Different secondary structures give rise to distinct CD spectra in the far-UV region (185-240 nm). creative-proteomics.com
α-Helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org
β-Sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils lack a regular structure and exhibit a weak negative band near 200 nm. americanpeptidesociety.org
For Fmoc-amino acid hydrogels, CD spectra can also reveal the formation of higher-order chiral assemblies. Absorption bands in the 250–290 nm region are associated with the fluorenyl groups, and their signals can indicate a helical twist in the supramolecular arrangement, influenced by π-π stacking and hydrogen bonding. nih.gov
| Secondary Structure | Characteristic CD Signal (Far-UV) |
| α-Helix | Negative peaks at ~222 nm and ~208 nm; Positive peak at ~190 nm. americanpeptidesociety.org |
| β-Sheet | Negative peak at ~217 nm; Positive peak at ~195 nm. americanpeptidesociety.org |
| Random Coil | Weak negative peak near 200 nm. americanpeptidesociety.org |
| Fmoc-Group Assembly | Signals in the 250-300 nm range can indicate chiral supramolecular organization. nih.gov |
This table summarizes the characteristic circular dichroism signals used to identify the secondary structures of peptides, including those containing this compound.
Applications of Fmoc Cha Oh in Peptide and Peptidomimetic Design
Rational Design of Cyclic Peptides with Enhanced Permeability and Solubility via Cyclohexylalanine Incorporation
The development of orally bioavailable cyclic peptides is a significant challenge in drug discovery, primarily due to their poor membrane permeability and low solubility. The incorporation of cyclohexylalanine (Cha), facilitated by the use of its Fmoc-protected form, Fmoc-Cha-OH, offers a strategic approach to address these limitations. The rationale behind this strategy lies in modulating the lipophilicity and conformational flexibility of the peptide backbone.
Cyclic peptides often exhibit poor permeability due to a high number of exposed polar amide groups, which engage in hydrogen bonding with water molecules, hindering their passage through the lipophilic cell membrane. The introduction of the bulky and hydrophobic cyclohexyl side chain of Cha can shield the polar backbone, reducing the desolvation penalty upon entering the lipid bilayer. This "hydrophobic shielding" can be further enhanced by strategic positioning of Cha residues within the cyclic structure to favor conformations that minimize the polar surface area.
Furthermore, intramolecular hydrogen bonding is a key determinant of a cyclic peptide's ability to permeate cell membranes. By replacing aromatic residues like phenylalanine with the more flexible cyclohexylalanine, the conformational landscape of the peptide can be altered to favor the formation of internal hydrogen bonds. This conformational pre-organization into a more "closed" or compact structure effectively masks the polar amide groups from the aqueous environment, thereby increasing the peptide's lipophilicity and, consequently, its passive diffusion across cell membranes.
While the increased hydrophobicity from Cha incorporation can enhance membrane permeability, it may conversely decrease aqueous solubility. Therefore, a careful balance must be struck. Researchers often employ a combination of hydrophobic residues like Cha with strategically placed polar or charged amino acids to optimize both permeability and solubility. Computational modeling and experimental screening of focused libraries of cyclic peptides containing Cha are instrumental in identifying candidates with the desired balance of properties for further development.
| Strategy for Enhanced Permeability | Mechanism of Action | Role of Cyclohexylalanine (Cha) |
| Increased Lipophilicity | Reduces the energy barrier for partitioning into the lipid bilayer. | The non-polar cyclohexyl side chain significantly increases the overall hydrophobicity of the peptide. |
| Hydrophobic Shielding | The bulky side chain can physically mask the polar peptide backbone. | Cha's side chain can sterically hinder the interaction of backbone amides with water. |
| Conformational Control | Favors conformations with intramolecular hydrogen bonds. | The flexibility of the cyclohexyl group can promote folded structures that minimize the polar surface area. |
Investigation of Peptide Stability and Proteolytic Resistance through this compound Substitution
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, such as cyclohexylalanine, is a well-established strategy to enhance peptide stability and prolong their circulating half-life. This compound serves as the key reagent for introducing Cha into peptide sequences during solid-phase peptide synthesis (SPPS).
Proteases exhibit high specificity for their substrates, recognizing particular amino acid sequences and cleaving the peptide bonds between them. The introduction of the non-natural Cha residue can disrupt this recognition process. The bulky cyclohexyl group can sterically hinder the binding of the peptide to the active site of the protease. Furthermore, the electronic and conformational properties of the peptide bond adjacent to Cha differ from those of natural amino acids, which can also contribute to reduced susceptibility to enzymatic cleavage.
For instance, substituting a phenylalanine residue, a common recognition site for chymotrypsin-like proteases, with cyclohexylalanine can significantly decrease the rate of proteolysis. The absence of the aromatic pi-electron system in Cha, which can be involved in substrate binding, and the different steric bulk of the cyclohexyl ring compared to the phenyl ring, contribute to this increased resistance.
Researchers have systematically studied the impact of Cha substitution on the proteolytic stability of various peptides. By synthesizing a series of peptide analogs with Cha at different positions and incubating them with relevant proteases, the sites most vulnerable to degradation can be identified and protected. This approach has been successfully applied to enhance the stability of antimicrobial peptides, neuropeptides, and other bioactive peptides, thereby improving their potential as therapeutic agents. The use of unnatural amino acids is a key strategy for improving resistance to proteolysis. mdpi.com
| Factor Contributing to Proteolytic Resistance | Description |
| Steric Hindrance | The bulky cyclohexyl side chain physically blocks the protease's active site. |
| Altered Substrate Recognition | The non-natural structure of Cha is not recognized as efficiently by the protease. |
| Modified Peptide Bond Conformation | The local conformation around the Cha residue may be unfavorable for enzymatic cleavage. |
Development of Peptidomimetics with Modulated Pharmacological Properties
This compound is instrumental in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. The substitution of natural amino acids with Cha can profoundly influence the biological activity of a peptide.
The increased hydrophobicity imparted by the cyclohexyl group can lead to stronger interactions with the hydrophobic pockets of target receptors or enzymes, resulting in increased binding affinity and potency. For example, in the design of opioid receptor ligands, replacing phenylalanine with cyclohexylalanine in tetrapeptide sequences has led to the development of highly potent and selective δ-opioid antagonists. acs.org The cyclohexyl group's ability to engage in favorable van der Waals interactions within the receptor's binding site is a key contributor to this enhanced activity.
Moreover, the conformational flexibility of the cyclohexyl ring, compared to the rigid phenyl ring, can allow the peptidomimetic to adopt a bioactive conformation that is more favorable for receptor binding. This can lead to improved selectivity for a particular receptor subtype, reducing off-target effects.
In another example, the incorporation of Cha into α-helical amphipathic peptides has been shown to enhance their ability to target and interact with specific cellular components, such as the mitochondrial membrane. nih.govacs.org This targeted interaction can be exploited to deliver therapeutic agents to specific organelles or to modulate their function, opening up new avenues for the treatment of diseases associated with mitochondrial dysfunction. nih.govacs.org The design of peptidomimetics with Cha can lead to compounds with a range of pharmacological activities, including modified atrial natriuretic peptides that regulate body fluid and blood pressure. medchemexpress.com
| Application in Peptidomimetics | Impact of Cyclohexylalanine (Cha) | Example |
| Opioid Receptor Ligands | Increased potency and selectivity. | Development of potent δ-opioid antagonists. acs.org |
| Mitochondria-Targeted Peptides | Enhanced interaction with mitochondrial membranes. | Peptides for rescuing mitochondrial dysfunction. nih.govacs.org |
| Cardiovascular Peptides | Modulation of vasodilation activity. | Modification of atrial natriuretic peptides. medchemexpress.com |
Impact of Cyclohexylalanine on β-Hairpin Formation and Stabilization
β-hairpins are fundamental structural motifs in proteins, and their stabilization in small peptides is of great interest for understanding protein folding and for the design of new bioactive molecules. The incorporation of cyclohexylalanine has been shown to have a significant impact on the formation and stability of β-hairpin structures. nih.gov
The hydrophobic nature of the cyclohexyl side chain plays a crucial role in this stabilization. In an aqueous environment, the hydrophobic side chains of Cha residues tend to cluster together, driving the folding of the peptide into a compact β-hairpin conformation to minimize their exposure to water. This hydrophobic collapse is a key driving force for the formation of stable secondary structures.
Studies have shown that replacing phenylalanine with cyclohexylalanine in peptides derived from the β-amyloid peptide can promote the formation of β-hairpins and their assembly into higher-order oligomers. nih.govnih.gov This has important implications for studying the mechanisms of amyloid diseases and for developing potential therapeutic interventions. The increased hydrophobicity of Cha compared to Phe is thought to be a key factor in enhancing β-sheet formation. nih.gov
| Aspect of β-Hairpin Stabilization | Role of Cyclohexylalanine (Cha) |
| Hydrophobic Collapse | The hydrophobic side chain drives the folding of the peptide to minimize contact with water. |
| Enhanced β-Sheet Propensity | Cha has been reported to have a higher propensity to form β-sheets compared to Phe. nih.gov |
| Favorable Side Chain Interactions | The cyclohexyl group can engage in stabilizing interactions with other hydrophobic side chains. nih.govfigshare.com |
| Promotion of Oligomerization | In certain peptide sequences, Cha can facilitate the assembly of β-hairpins into larger structures. nih.govnih.gov |
Exploration of this compound in Peptide-Based Drug Discovery and Development Research
This compound is a cornerstone reagent in modern peptide-based drug discovery, primarily through its use in Fmoc solid-phase peptide synthesis (SPPS). SPPS is the method of choice for the rapid and efficient synthesis of peptide libraries, which are essential for screening and identifying new drug candidates. nih.gov The availability of high-quality this compound and other Fmoc-protected amino acids has been a major driver of progress in this field. nih.gov
The use of this compound allows for the systematic introduction of cyclohexylalanine at any desired position within a peptide sequence. This enables researchers to perform "Cha-scanning" mutagenesis, where each amino acid in a bioactive peptide is systematically replaced with Cha to probe the structure-activity relationship (SAR). This approach can identify key residues that are important for biological activity and can lead to the discovery of analogs with improved properties.
Furthermore, the incorporation of Cha can be used to create peptide libraries with increased chemical diversity. The unique properties of Cha, such as its hydrophobicity and conformational flexibility, expand the range of chemical space that can be explored in the search for new therapeutic leads.
The development of peptidomimetics often involves the creation of complex molecular scaffolds. nih.gov this compound, as a readily available building block, can be incorporated into these scaffolds to fine-tune their pharmacological properties. The versatility of Fmoc chemistry allows for the synthesis of a wide range of peptide derivatives and peptidomimetics containing Cha, facilitating the exploration of new therapeutic targets and the development of novel drug candidates. The role of peptidomimetics in drug discovery is continually expanding, with a focus on creating molecules with improved stability and bioavailability. wjarr.com
Fmoc Cha Oh in Supramolecular Chemistry and Biofunctional Materials Research
Self-Assembly Mechanisms of Fmoc-Cha-OH and Its Derivatives
The self-assembly of Fmoc-amino acids like this compound is a complex process driven by a combination of non-covalent interactions. These interactions include hydrophobic forces, π-π stacking of the fluorenyl groups, and hydrogen bonding. acs.orgmdpi.com The interplay of these forces leads to the spontaneous organization of individual molecules into larger, well-ordered structures. rsc.org
Formation and Characterization of this compound-Based Hydrogels
Under specific conditions, the self-assembly of this compound can lead to the formation of hydrogels. These are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water, resulting in a semi-solid material. researchgate.netrsc.org The formation of these hydrogels is often triggered by a change in environmental conditions, such as a pH shift, which induces the self-assembly process. dntb.gov.uadntb.gov.ua
The resulting hydrogels can be characterized by a variety of techniques to understand their structure and properties.
Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the nanofibrous network of the hydrogel. researchgate.netnih.gov
Spectroscopy: Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy provide insights into the secondary structure and molecular arrangement of the this compound molecules within the gel matrix. researchgate.netnih.gov
Rheology: Rheological measurements are crucial for determining the mechanical properties of the hydrogels, such as their stiffness and viscoelasticity. These studies often show a storage modulus (G') greater than the loss modulus (G''), indicative of a gel-like structure. researchgate.netnih.gov
Research has demonstrated that Fmoc-derivatives of unnatural amino acids, including cyclohexylalanine, can form hydrogels with varying gelation efficacy and kinetics. lookchem.com The properties of these hydrogels are highly dependent on factors like the concentration of the gelator and the pH of the solution. dntb.gov.uadntb.gov.ua
Influence of Side Chain Hydrophobicity and Aromaticity on Supramolecular Organization
The structure of the amino acid side chain plays a pivotal role in dictating the supramolecular organization of Fmoc-amino acids. The hydrophobicity and, where applicable, the aromaticity of the side chain are key determinants of the self-assembly process and the resulting material properties.
A direct comparison between Fmoc-phenylalanine (Fmoc-Phe-OH) and this compound highlights the influence of aromaticity. While both have hydrophobic side chains, the phenyl group in Fmoc-Phe-OH can participate in π-π stacking interactions in addition to hydrophobic interactions. Replacing the aromatic phenyl ring with a non-aromatic cyclohexyl ring in this compound alters these interactions. Studies have shown that while the aromatic side-chain is not strictly necessary for gelation, its presence or absence significantly affects the gelation efficiency and kinetics. lookchem.com
Increasing the hydrophobicity of the side chain can enhance the driving force for self-assembly in aqueous environments. researchgate.net However, the shape and steric bulk of the side chain also play a critical role. The cyclohexyl group of this compound, for example, introduces significant steric hindrance that influences the packing of the molecules and the morphology of the resulting nanofibers. This is in contrast to smaller aliphatic side chains which may allow for different packing arrangements. chemrxiv.org Research on various Fmoc-amino acids has shown a direct correlation between the side chain's chemical information and the degree of oligomerization. researchgate.net
| Fmoc-Amino Acid | Side Chain Characteristic | Key Interactions | Impact on Self-Assembly |
|---|---|---|---|
| Fmoc-Phe-OH | Aromatic, Hydrophobic | π-π stacking, Hydrophobic | Forms metastable gels; self-assembly influenced by aromatic interactions. rsc.org |
| This compound | Non-aromatic, Hydrophobic | Hydrophobic, van der Waals | Forms hydrogels; lack of aromaticity alters gelation kinetics compared to Fmoc-Phe-OH. lookchem.com |
| Fmoc-Tyr-OH | Aromatic, Hydrophilic (hydroxyl group) | π-π stacking, Hydrogen bonding, Hydrophobic | Self-assembly driven by hydrogen bonding leads to different fiber and crystal phases compared to Fmoc-Phe-OH. rsc.orgmdpi.com |
| Halogenated Fmoc-Phe-OH derivatives | Aromatic, Hydrophobic, Halogenated | π-π stacking, Hydrophobic, Halogen bonding | Enhances self-assembly efficiency and alters rheological properties of the hydrogel. rsc.orgresearchgate.net |
Co-Assembly Phenomena in Hybrid Supramolecular Gels Involving this compound
Co-assembly, the self-assembly of two or more different molecular components, is a powerful strategy for creating hybrid supramolecular materials with tunable properties. In the context of Fmoc-amino acids, co-assembly can lead to the formation of hydrogels with enhanced or novel functionalities. mdpi.comnih.gov
The co-assembly of this compound with other Fmoc-amino acids or different types of molecules can lead to synergistic effects. The different side chains can introduce complementary interactions, leading to a more stable or complex nanofibrous network. For instance, co-assembling a hydrophobic derivative like this compound with a charged or polar Fmoc-amino acid can create amphiphilic structures with unique properties.
The process of co-assembly allows for the fine-tuning of the mechanical and chemical properties of the resulting hydrogel. By carefully selecting the co-assembling partners and their ratios, it is possible to control the fiber morphology, gel stiffness, and release kinetics for encapsulated molecules. mdpi.com Studies have shown that co-assembly can induce the formation of more stable structures with improved rheological performance compared to single-component gels. mdpi.com This approach has been explored to create hybrid gels for various applications, including drug delivery. researchgate.net
Potential Applications of this compound Supramolecular Assemblies in Biomedical Research
The unique properties of this compound-based supramolecular assemblies, particularly their ability to form biocompatible hydrogels, make them promising candidates for a range of biomedical applications. mdpi.comnih.gov
Drug Delivery: The nanofibrous network of this compound hydrogels can serve as a scaffold to encapsulate and provide sustained release of therapeutic agents. nih.govnih.gov The hydrophobic nature of the cyclohexyl side chain may be particularly advantageous for the encapsulation of hydrophobic drugs. Hybrid gels formed through co-assembly can further refine the release profiles of entrapped molecules. researchgate.net
Tissue Engineering: Supramolecular hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. nih.gov The mechanical properties of this compound hydrogels can be tuned to match those of specific tissues, which is a critical factor for successful tissue engineering applications.
Cell Culture: The three-dimensional environment provided by these hydrogels offers a more physiologically relevant setting for cell culture compared to traditional two-dimensional surfaces. nih.gov This can be particularly valuable for studying cell behavior and for the development of more accurate in vitro models of diseases.
The development of these materials is an active area of research, with a focus on creating functional and responsive systems for advanced biomedical applications. frontiersin.org
| Application Area | Key Feature of this compound Assemblies | Rationale |
|---|---|---|
| Drug Delivery | Nanofibrous hydrogel network, Tunable properties through co-assembly | Allows for encapsulation and controlled, sustained release of therapeutic agents. nih.govresearchgate.netnih.gov |
| Tissue Engineering | Biocompatible scaffold mimicking the extracellular matrix | Provides a supportive 3D environment for cell attachment, proliferation, and tissue formation. nih.gov |
| 3D Cell Culture | Physiologically relevant 3D environment | Enables more accurate in vitro studies of cell behavior and function compared to 2D culture. nih.gov |
Future Research Directions and Emerging Applications
Exploration of Fmoc-Cha-OH in Novel Peptide-Protein Interaction Modulators
Peptide-protein interactions (PPIs) are fundamental to many cellular processes, making them attractive targets for therapeutic intervention. researchgate.net The incorporation of unnatural amino acids like this compound into peptide sequences is a promising strategy for developing potent and specific PPI modulators. iiitd.edu.in The bulky, hydrophobic nature of the cyclohexylalanine side chain can enhance binding affinity and selectivity by occupying hydrophobic pockets on the protein surface that are not optimally filled by natural amino acid residues. iiitd.edu.in
Research has shown that substituting natural amino acids with Cha can lead to more potent peptide-based drugs. iiitd.edu.in For example, in the development of modulators for the quorum-sensing system in Streptococcus pneumoniae, the substitution of certain residues with Cha resulted in some of the most potent agonists discovered to date. iiitd.edu.in This highlights the value of including Cha in screening libraries to improve peptide-protein interactions. iiitd.edu.in
Furthermore, the conformational constraints imposed by the cyclohexyl group can stabilize specific peptide secondary structures, such as β-sheets or α-helices, which are often crucial for recognition at PPI interfaces. This can lead to the design of more structured and effective peptide inhibitors or activators. researchgate.net
Computational Design and High-Throughput Screening of this compound Containing Libraries
The vast sequence space of peptides necessitates efficient methods for identifying promising candidates. arxiv.org Computational design and high-throughput screening (HTS) are powerful tools for exploring this space and accelerating the discovery of novel peptides with desired properties. researchgate.netunionbio.com The inclusion of this compound in these libraries significantly expands the chemical diversity and potential for discovering highly active compounds. nih.gov
Computational modeling can be used to predict how the incorporation of Cha will affect a peptide's structure, stability, and binding affinity for a target protein. arxiv.orgresearchgate.net This in silico approach allows for the rational design of peptide libraries enriched with sequences that are more likely to be successful, thereby reducing the time and cost of experimental screening. researchgate.net
One-bead-one-compound (OBOC) combinatorial library methods, combined with HTS, have been successfully used to screen millions of unique peptides containing both natural and unnatural amino acids, including this compound. nih.govnih.gov These screening efforts have led to the discovery of novel peptide ligands for various biological targets. nih.gov Affinity selection-mass spectrometry is another powerful technique that enables the screening of large synthetic peptide libraries and has been used to identify high-affinity binders containing non-canonical amino acids. nih.gov
Expanding the Scope of this compound in Material Science and Nanotechnology Research
The self-assembly of amino acids and short peptides into well-ordered nanostructures has garnered significant attention for applications in material science and nanotechnology. lookchem.comresearchgate.net The unique properties of this compound, particularly its ability to drive self-assembly through a combination of π-π stacking from the Fmoc group and hydrophobic interactions from the cyclohexyl ring, make it a valuable component in the design of novel biomaterials. lookchem.com
Studies have shown that Fmoc-derivatives of unnatural amino acids, including this compound, can form hydrogels with distinct properties. lookchem.comresearchgate.net These hydrogels have potential applications in areas such as drug delivery, tissue engineering, and as antimicrobial agents. researchgate.net The flexibility and aromaticity of the side chain in amino acid-based gelators are critical factors in their self-assembly behavior, and the cyclohexyl group of Cha offers a non-aromatic, flexible alternative to residues like phenylalanine. lookchem.com
In the realm of nanotechnology, peptides are being explored for the synthesis and functionalization of nanoparticles. researchgate.net The integration of this compound into peptide sequences can influence the interaction of these peptides with inorganic surfaces, enabling the controlled fabrication of hybrid nanomaterials. figshare.com For instance, self-assembling Fmoc-amino acids have been used to suspend single-walled carbon nanotubes (SWCNTs) in solution and integrate them into hydrogel matrices, creating novel optical sensor materials. acs.org
Q & A
What are the standard protocols for incorporating Fmoc-Cha-OH into peptide chains during solid-phase peptide synthesis (SPPS)?
Basic Research Question
this compound is coupled to the growing peptide chain using carbodiimide-based reagents (e.g., DIC) with additives like HOBt to minimize racemization. The reaction is monitored via ninhydrin tests to confirm completion, and repeated couplings may be required for sterically challenging residues . Experimental protocols must detail reagent equivalents, solvent systems (e.g., DMF or NMP), and reaction times to ensure reproducibility, as emphasized in guidelines for rigorous methodology reporting .
How is this compound characterized to confirm purity and structural integrity?
Basic Research Question
Characterization typically involves reversed-phase HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Regulatory-compliant documentation, including batch-specific analytical certificates (e.g., COA), is critical for traceability, as seen in quality control frameworks for similar Fmoc-protected amino acids .
What solvent systems are optimal for dissolving this compound during SPPS, and how do solubility challenges impact experimental design?
Basic Research Question
this compound exhibits limited solubility in polar aprotic solvents (e.g., DMF) due to its hydrophobic cyclohexyl side chain. Pre-dissolution in minimal DCM or mixed solvent systems (e.g., DMF:DCM 9:1) is recommended. Researchers must account for solubility during resin swelling and coupling steps to avoid incomplete reactions .
How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Advanced Research Question
For hindered sequences, use high-efficiency coupling reagents (e.g., OxymaPure/DIC), microwave-assisted synthesis, or double couplings. Stereoselective approaches, as demonstrated in the synthesis of Fmoc-Pmp(Buᵗ)₂-OH, highlight the importance of side-chain protection and reaction kinetics . AI-driven retrosynthesis tools can predict optimal coupling strategies by analyzing steric and electronic parameters .
What methodological approaches resolve contradictions in reported solubility profiles of this compound under varying conditions?
Advanced Research Question
Controlled solubility studies using systematic solvent screens (e.g., DMSO, THF, or ionic liquids) paired with dynamic light scattering (DLS) can clarify discrepancies. Researchers should apply the PICOT framework to define experimental variables (e.g., solvent polarity, temperature) and outcomes (e.g., solubility thresholds) .
How does the incorporation of this compound influence the secondary structure of synthetic peptides in structural biology studies?
Advanced Research Question
Cyclohexylalanine (Cha) enhances peptide hydrophobicity and stabilizes α-helical or β-sheet motifs. Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations are used to correlate Cha placement with conformational changes, as seen in studies of Hsp90 inhibitors where Cha residues mediate target binding .
What computational tools predict synthetic routes and side-reaction risks for peptides containing this compound?
Advanced Research Question
AI platforms like retrosynthesis analyzers leverage databases (e.g., Reaxys) to predict optimal reaction pathways and flag potential side reactions (e.g., diketopiperazine formation). These tools integrate steric parameters and solvent compatibility data, enabling preemptive optimization .
How can researchers troubleshoot low yields when synthesizing peptides with multiple this compound residues?
Advanced Research Question
Stepwise SPPS with extended coupling times (≥2 hours) and elevated temperatures (40–50°C) improves yields. Fragment condensation or native chemical ligation may bypass steric hindrance in multi-Cha sequences. Comparative studies using LC-MS to identify truncation products are essential for diagnosing inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
